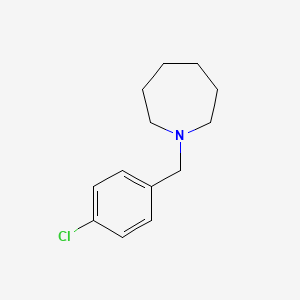
1-(4-Chlorobenzyl)azepane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of 1-(4-Chlorobenzyl)azepane involves the introduction of a chlorobenzyl group onto an azepane ring. Specific synthetic routes may vary, but the general steps include electrophilic aromatic substitution and subsequent functionalization. For a detailed synthesis pathway, consult relevant literature .
Chemical Reactions Analysis
Aplicaciones Científicas De Investigación
PKB Inhibitors Development
Azepane derivatives, including 1-(4-Chlorobenzyl)azepane, have been explored for their potential as protein kinase B (PKB) inhibitors. This research focused on optimizing azepane-based compounds for stability and activity against PKB-alpha, a significant target in drug development. The compounds were synthesized and tested for in vitro inhibitory activity against PKB-alpha, revealing insights into binding interactions and conformational changes within the molecules (Breitenlechner et al., 2004).
Azepane-Based Therapeutics
Azepane-based compounds, including this compound, have shown a variety of pharmacological properties. These derivatives possess structural diversity and are useful for discovering new therapeutic agents. Over 20 azepane-based drugs have been approved by the FDA for treating various diseases. This research has highlighted the therapeutic applications of azepane-based compounds in areas such as cancer, tuberculosis, Alzheimer's disease, and as antimicrobial agents, among others (Zha et al., 2019).
Azepanium Ionic Liquids
This compound has been utilized in the synthesis of a new family of room temperature ionic liquids. These ionic liquids, derived from azepane, offer environmentally friendly alternatives to volatile organic compounds in various applications. The study discusses the effects of structural features on the physical properties of these ionic liquids, such as density, viscosity, and conductivity (Belhocine et al., 2011).
Reactivity and Stability Insights
Computational and experimental thermochemical studies on azepane and its derivatives have provided insights into the conformational energetics, reactivity, and stability of these compounds. This research contributes to understanding the structural and molecular properties of azepane derivatives, aiding in the development of new applications (Freitas et al., 2014).
Safety and Hazards
Propiedades
IUPAC Name |
1-[(4-chlorophenyl)methyl]azepane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18ClN/c14-13-7-5-12(6-8-13)11-15-9-3-1-2-4-10-15/h5-8H,1-4,9-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYVIGCJJIMMLDX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)CC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18ClN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

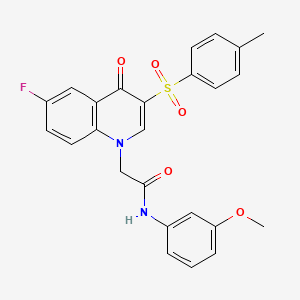
![2-((1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)thio)-N-(3-nitrophenyl)acetamide](/img/no-structure.png)
![3-[(2-Methoxyphenyl)amino]propanamide](/img/structure/B2554482.png)
![3-{[2-(3,4-dimethoxyphenyl)ethyl]amino}-1-(3-fluorophenyl)pyrazin-2(1H)-one](/img/structure/B2554483.png)
![2-[(4-Ethoxyphenyl)methylene]-6-hydroxybenzo[b]furan-3-one](/img/structure/B2554484.png)
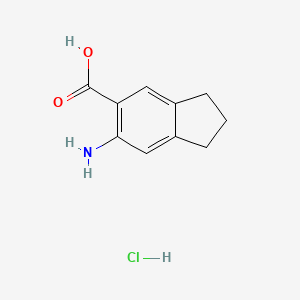

![(3E)-3-{[(5-chloro-2-methylphenyl)amino]methylene}-1-(4-methylbenzyl)-1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide](/img/structure/B2554489.png)
![methyl 5-chloro-4-({[(2,4-dichlorobenzyl)oxy]imino}methyl)-1-phenyl-1H-pyrazole-3-carboxylate](/img/structure/B2554490.png)
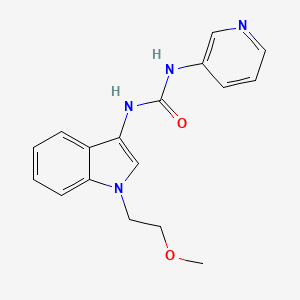
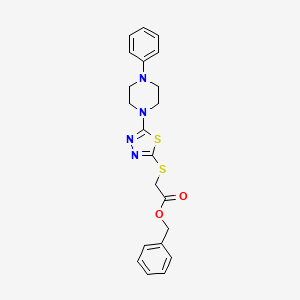

![Methyl 5-(3-fluorophenyl)-7-methyl-2-(methylsulfanyl)-4-oxo-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2554497.png)
![Ethyl 8-methyl-2-phenylimidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B2554500.png)